Cas no 78484-45-4 (4-methanesulfonylpiperazin-1-amine)

4-メタンスルホニルピペラジン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にスルホニル基とアミン基を有し、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、薬理活性分子の構築に有用な骨格として注目されています。本化合物の特徴として、優れた化学的安定性と溶解性が挙げられ、各種溶媒条件下での反応に適しています。また、ピペラジン環の立体構造により、特異的な分子認識能を発現する可能性を有しています。実験室規模から工業的生産まで、幅広い合成プロセスに対応可能な点も利点です。

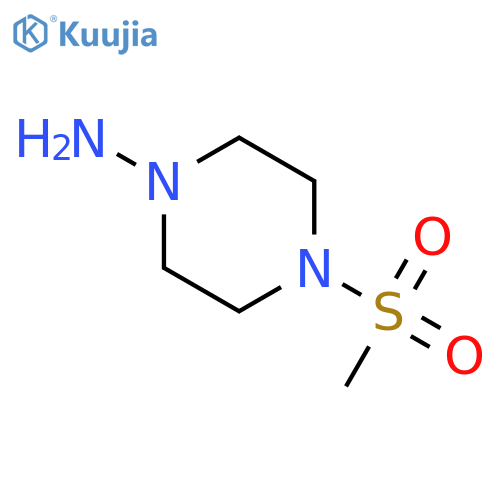

78484-45-4 structure

商品名:4-methanesulfonylpiperazin-1-amine

4-methanesulfonylpiperazin-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinamine,4-(methylsulfonyl)-

- 1-Piperazinamine,4-(methylsulfonyl)-(9CI)

- 4-(METHYLSULFONYL)PIPERAZIN-1-AMINE

- 4-methylsulfonylpiperazin-1-amine

- 4-methanesulfonylpiperazin-1-amine

- DTXSID30607420

- 78484-45-4

- 4-(Methanesulfonyl)piperazin-1-amine

- EN300-111032

- AKOS006308683

- SCHEMBL3232994

- CS-0222395

-

- インチ: InChI=1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3

- InChIKey: RWRDTPMJNKGMLD-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)N1CCN(N)CC1

計算された属性

- せいみつぶんしりょう: 179.07284784g/mol

- どういたいしつりょう: 179.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

4-methanesulfonylpiperazin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM391012-5g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95%+ | 5g |

$1175 | 2022-08-31 | |

| Enamine | EN300-111032-1.0g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95% | 1g |

$614.0 | 2023-06-10 | |

| Enamine | EN300-111032-5.0g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95% | 5g |

$1779.0 | 2023-06-10 | |

| Enamine | EN300-111032-0.5g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95% | 0.5g |

$480.0 | 2023-10-27 | |

| Enamine | EN300-111032-0.05g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95% | 0.05g |

$135.0 | 2023-10-27 | |

| Chemenu | CM391012-1g |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95%+ | 1g |

$392 | 2022-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293065-1g |

4-Methanesulfonylpiperazin-1-amine |

78484-45-4 | 98% | 1g |

¥15472.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14402-10 G |

4-methanesulfonylpiperazin-1-amine |

78484-45-4 | 95% | 10g |

¥ 11,675.00 | 2021-05-07 | |

| 1PlusChem | 1P008N2B-2.5g |

1-Piperazinamine,4-(methylsulfonyl)- |

78484-45-4 | 95% | 2.5g |

$1548.00 | 2024-04-21 | |

| 1PlusChem | 1P008N2B-250mg |

1-Piperazinamine,4-(methylsulfonyl)- |

78484-45-4 | 95% | 250mg |

$413.00 | 2025-02-24 |

4-methanesulfonylpiperazin-1-amine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

78484-45-4 (4-methanesulfonylpiperazin-1-amine) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 152840-81-8(Valine-1-13C (9CI))

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78484-45-4)4-methanesulfonylpiperazin-1-amine

清らかである:99%

はかる:1g

価格 ($):348.0